molecular formula C23H18BrClN2O2 B11695682 Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate

Cat. No.: B11695682
M. Wt: 469.8 g/mol
InChI Key: UHLACNRPUMDUDN-UHFFFAOYSA-N
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Description

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with bromine, chlorine, and phenyl groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable aldehydes or ketones.

    Bromination and Chlorination:

    Esterification: The final step involves the esterification of the quinazoline derivative with methyl acetate in the presence of a suitable catalyst to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives.

Scientific Research Applications

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Biological Studies: The compound is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit kinases involved in cell proliferation, leading to anticancer effects. The exact mechanism would depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-2-(4-chlorophenyl)acetate
  • Methyl 2-bromo-2-(2-chlorophenyl)acetate
  • Methyl 2-bromo-2-(3-methoxyphenyl)acetate

Uniqueness

Methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-3,4-dihydroquinazolin-3-yl]acetate is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and phenyl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H18BrClN2O2

Molecular Weight

469.8 g/mol

IUPAC Name

methyl 2-[6-bromo-2-(4-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate

InChI

InChI=1S/C23H18BrClN2O2/c1-29-21(28)14-27-22(15-5-3-2-4-6-15)19-13-17(24)9-12-20(19)26-23(27)16-7-10-18(25)11-8-16/h2-13,22H,14H2,1H3

InChI Key

UHLACNRPUMDUDN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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